Reduced Pyrrolidine Basicity vs. Non-Fluorinated 2-(Pyrrolidin-2-yl)pyridine
The introduction of a fluorine atom at the 3-position of the pyrrolidine ring in 3-fluoro-2-(pyrrolidin-2-yl)pyridine reduces the basicity of the pyrrolidine nitrogen compared to the non-fluorinated analog 2-(pyrrolidin-2-yl)pyridine. This is a class-wide effect of 3-fluoropyrrolidines, where fluorine's strong electron-withdrawing inductive effect lowers the pKa of the conjugate acid by approximately 1.0-1.5 log units relative to unsubstituted pyrrolidine (pKa ~10.3) [1]. The predicted pKa for 3-fluoro-2-(pyrrolidin-2-yl)pyridine is 8.18 ± 0.10 , indicating that at physiological pH (7.4), a substantially lower fraction of the compound exists in the protonated, charged state compared to the non-fluorinated analog. This modulation of the protonation equilibrium is a deliberate design strategy to optimize passive membrane permeability while retaining sufficient basicity for target engagement [1].
| Evidence Dimension | Pyrrolidine nitrogen basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | pKa = 8.18 ± 0.10 (predicted) |
| Comparator Or Baseline | Unsubstituted pyrrolidine: pKa ~10.3; Non-fluorinated 2-(pyrrolidin-2-yl)pyridine: pKa ~9.5-10.0 (estimated) |
| Quantified Difference | ΔpKa ≈ -2.1 relative to pyrrolidine; ΔpKa ≈ -1.0 to -1.8 relative to non-fluorinated analog |
| Conditions | Predicted values; aqueous solution, 25°C |
Why This Matters
Lower basicity reduces the fraction of positively charged, membrane-impermeable species at physiological pH, which is critical for CNS-targeted programs where passive diffusion across the blood-brain barrier is required.
- [1] Tamborini, L., et al. (2015). Synthesis and Pharmacological Evaluation of α4β2 Nicotinic Ligands with a 3-Fluoropyrrolidine Nucleus. ChemMedChem, 10(6), 1071-1078. View Source
